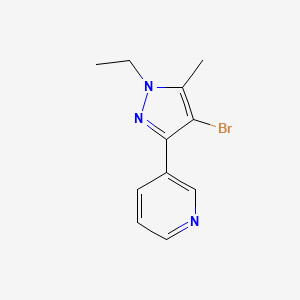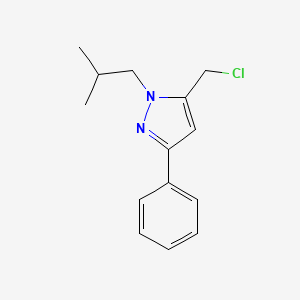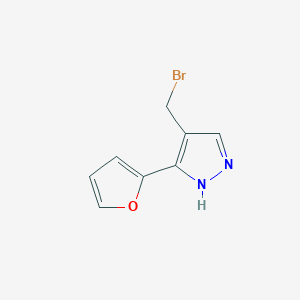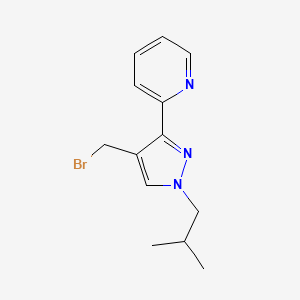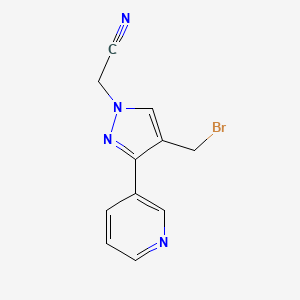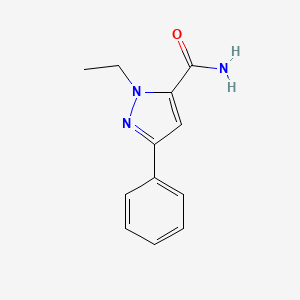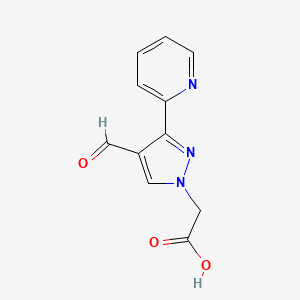
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
The compound “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is an important area of organic chemistry . One method reported involves the Vilsmeier-Haack cyclization-formilation of different hydrazones, which were generated from acetophenones .Molecular Structure Analysis
Pyrazole derivatives have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their diverse and valuable synthetical, biological, and photophysical properties .Aplicaciones Científicas De Investigación
Cyclisations and Synthesis of Heterocycles
- A study by Smyth et al. (2007) explored the cyclisation of related pyrazolyl acetic acids, showing sensitivity to reagents and acidity, leading to a variety of bicyclic heterocycles. This illustrates the compound's role in synthesizing diverse heterocyclic structures (Smyth et al., 2007).
Antimicrobial Activity
- Kumar et al. (2012) synthesized pyrazolyl methanones, similar to the compound , demonstrating significant antimicrobial activity. This suggests potential for the compound in developing antimicrobial agents (Kumar et al., 2012).
Metal Ion Binding and Coordination Chemistry
- Research by Boa et al. (2005) on similar pyrazolyl acetic acids focused on creating derivatives that act as metal ion binding sites, indicating applications in coordination chemistry (Boa et al., 2005).
Catalytic Applications in Organic Reactions
- Xie et al. (2014) investigated Cu(II) complexes with pyrazolyl acetic acids as catalysts for ammoxidation of alcohols and oxidation reactions, highlighting the compound's potential in catalysis (Xie et al., 2014).
Luminescence Properties in Lanthanide Complexes
- Rodríguez-Ubis et al. (1997) synthesized pyrazole-containing complexing acids for stable lanthanide complexes, useful in studying luminescence properties (Rodríguez-Ubis et al., 1997).
Spin States in Iron(II) Complexes
- Research by Berdiell et al. (2021) on pyrazolyl pyridine derivatives, closely related to the compound , investigated their role in modulating spin states of iron(II) complexes, which is significant in material science (Berdiell et al., 2021).
Synthesis of Novel Heterocyclic Derivatives
- Dawood et al. (2008) used similar compounds to synthesize new pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, relevant in the field of heterocyclic synthesis (Dawood et al., 2008).
Propiedades
IUPAC Name |
2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-8-5-14(6-10(16)17)13-11(8)9-3-1-2-4-12-9/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBNWRWRXFMNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






